2-Fluorothiobenzamide

Descripción general

Descripción

2-Fluorothiobenzamide is a compound that is not directly mentioned in the provided papers, but it can be inferred to be related to the class of fluorinated aromatic compounds and amides that are discussed. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The papers provided discuss related compounds, such as fluorinated enamides and biphenyl amides, which can offer insights into the properties and reactivity of 2-fluorothiobenzamide.

Synthesis Analysis

The synthesis of related fluorinated compounds involves novel approaches that could be applicable to 2-fluorothiobenzamide. For instance, N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides are used as precursors in heterocyclic synthesis, exploiting their unique electrophilic reactivity due to the presence of fluorine atoms . Another synthesis method involves the reaction between amphetamine and flurbiprofen to produce a hybrid molecule with a fluorinated biphenyl structure . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-fluorothiobenzamide.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the hybrid molecule mentioned in the second paper was fully analyzed and characterized via 1H, 13C, UV, IR, HPLC, and mass spectral data . These techniques provide detailed information about the molecular framework and substituent effects, which are crucial for understanding the behavior of 2-fluorothiobenzamide.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is influenced by the presence of fluorine atoms. The first paper describes the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides with oxygen nucleophiles to form heterocyclic compounds . This indicates that 2-fluorothiobenzamide may also undergo similar nucleophilic substitution reactions, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-fluorothiobenzamide are not directly reported in the provided papers, the properties of structurally similar compounds can be inferred. The presence of fluorine is known to significantly affect the physical properties such as boiling point, melting point, and solubility, as well as chemical properties like acidity, basicity, and reactivity. The fluorine atom's high electronegativity and small size can lead to strong inductive effects and stabilization of adjacent positive charges, which could be relevant for the reactivity of 2-fluorothiobenzamide .

Aplicaciones Científicas De Investigación

Fluorinated Compounds in Cancer Treatment

Fluorinated compounds like 5-Fluorouracil (5-FU) have been pivotal in cancer treatment. The increased understanding of the mechanism of action of 5-FU has led to strategies that enhance its anticancer activity. However, drug resistance remains a significant challenge. DNA microarray profiling is emerging as a potential tool to identify novel genes involved in mediating resistance to fluorinated compounds, which could be valuable for chemotherapy or as predictive biomarkers (Longley, Harkin, & Johnston, 2003).

Monitoring Fluorouracil Metabolism

19F NMR has been used to monitor the metabolism of 5-fluorouracil in tumors and the liver. This method allows for non-invasive analysis of the chemical constituents in living animals or humans, providing insights into the fate of drugs like 5-FU at their target sites (Stevens et al., 1984).

Two-Photon Fluorophores in Chemotherapy

The synthesis of a two-photon fluorophore (C625) and its application in chemotherapy shows the integration of fluorinated compounds in novel therapeutic strategies. C625, when linked to a chemotherapeutic agent, enables direct observation of the drug's interaction with cells, contributing to a better understanding of the drug's therapeutic mechanism (Wang et al., 1999).

Fluorosensors for Metal Ion Detection

Ultrathin graphitic carbon nitride nanosheets, which exhibit high fluorescence, have been developed as highly efficient fluorosensors. They demonstrate significant potential for the qualitative and semiquantitative detection of metal ions like Cu(2+) (Tian et al., 2013).

Synthesis and Characterization of Fluorolintane

1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers have been synthesized and characterized, contributing to the understanding of NMDA receptor antagonists. This research provides valuable insights into the chemical structure and analytical characterizations of such compounds (Dybek et al., 2019).

FDG-PET for Cancer Patient Management

FDG-PET, utilizing fluorodeoxyglucose, is a significant tool in oncology, enabling sensitive and specific detection in certain cancers. It has potential in assessing therapy response and patient management, identifying responders early in treatment (Kelloff et al., 2005).

Fluorinated Benzothiazoles in Antitumor Therapy

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles showcases the role of fluorination in enhancing the efficacy of anticancer agents. These compounds have shown promising results in preclinical evaluations against cancers like breast and ovarian cancer (Bradshaw et al., 2002).

Improving Osteoporosis Care through Multimodal Interventions

The research in osteoporosis care highlights the importance of integrating scientific advancements into clinical practice. This approach emphasizes the application of research findings in improving healthcare outcomes, such as osteoporosis management (Curtis, 2011).

Applications in Non-Oncologic Conditions

FDG PET-CT imaging has expanded its applications beyond oncology, proving useful in various non-oncologic conditions like internal medicine, infectious diseases, and neurology. This versatility showcases the broad applicability of fluorine-based imaging in diverse medical fields (Zhuang & Codreanu, 2015).

Coumarin-Derived Fluorescence Sensors

Coumarin-based fluorogenic probes demonstrate high selectivity and affinity in biological systems towards Cu(2+) ions, indicating the potential of fluorine compounds in developing advanced fluorescence sensors for biomedical applications (Jung et al., 2009).

Chemo-Radiation Therapy with Fluorinated Compounds

The combination of fluorouracil (5-FU) with cisplatin and radiation therapy shows promising results in the treatment of epidermoid cancer of the anal canal, indicating the significant role of fluorinated compounds in combination therapies (Doci et al., 1996).

Safety And Hazards

2-Fluorothiobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Propiedades

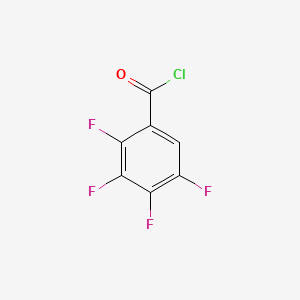

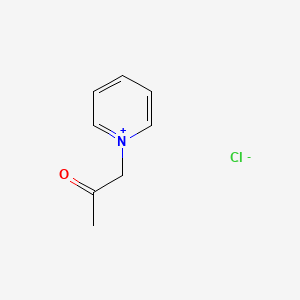

IUPAC Name |

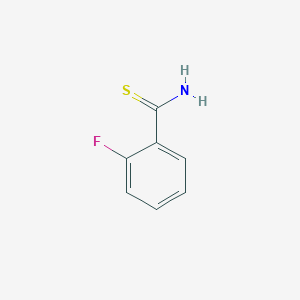

2-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMYDFIJEIAQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370519 | |

| Record name | 2-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorothiobenzamide | |

CAS RN |

75907-82-3 | |

| Record name | 2-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75907-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

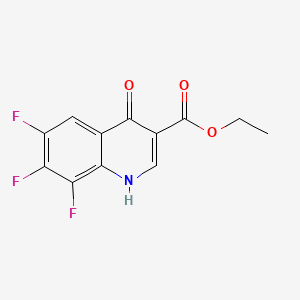

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

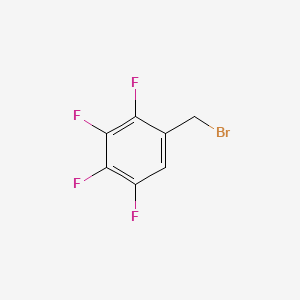

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)